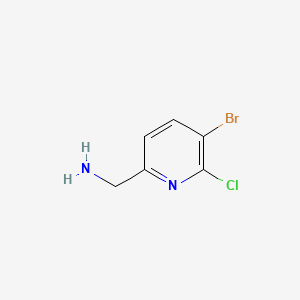
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-3-methylchroman-4-one is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-3-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of 3-methylphenol with tert-butyl chloride, followed by cyclization with an appropriate aldehyde or ketone.
Industrial Production Methods: In industrial settings, the production of 6-(tert-Butyl)-3-methylchroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: 6-(tert-Butyl)-3-methylchroman-4-one can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated chromans
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-3-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-3-methylchroman-4-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes and receptors. The chroman ring structure allows for potential antioxidant activity by scavenging free radicals .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.
Uniqueness: 6-(tert-Butyl)-3-methylchroman-4-one is unique due to its specific chroman structure combined with the tert-butyl group, which provides a balance of stability and reactivity. This makes it particularly useful in various synthetic applications and research studies .
Propiedades
Número CAS |
646064-62-2 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3 |
Clave InChI |
GYROGDBBRVOADH-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)




![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)




![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
